6-(5-ethyl-2-thienyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
The compound 6-(5-ethyl-2-thienyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a pyrazolo[3,4-b]pyridine derivative featuring a trifluoromethyl group at position 4, a phenyl group at position 1, a methyl group at position 3, and a 5-ethylthienyl substituent at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thienyl moiety may influence electronic properties and binding interactions .
Properties
IUPAC Name |
6-(5-ethylthiophen-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3S/c1-3-14-9-10-17(27-14)16-11-15(20(21,22)23)18-12(2)25-26(19(18)24-16)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKSKSKYRQUJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C(=NN3C4=CC=CC=C4)C)C(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126051 | |
| Record name | 6-(5-Ethyl-2-thienyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832746-72-2 | |
| Record name | 6-(5-Ethyl-2-thienyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832746-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(5-Ethyl-2-thienyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 6-(5-ethyl-2-thienyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a member of the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, analgesic, and potential anticancer effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates a trifluoromethyl group and a thienyl moiety, which are significant for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to the one have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways.
Key Findings:
- A related pyrazole derivative exhibited an IC50 value of against COX-2, indicating potent anti-inflammatory effects .
- In vivo models using carrageenan-induced paw edema showed that certain pyrazole derivatives could reduce inflammation significantly compared to standard treatments like celecoxib .
| Compound | IC50 (nM) | COX Selectivity Index |
|---|---|---|
| Compound A | 3.5 | 344.56 |
| Celecoxib | 54.65 | - |
Analgesic Activity
The analgesic properties of this class of compounds have also been documented. The mechanism often involves the inhibition of prostaglandin synthesis, leading to pain relief.
Research Insights:
- In animal studies, some pyrazole derivatives showed up to 50% inhibition in pain models, suggesting effective analgesic action .
- The compound's ability to cross the blood-brain barrier enhances its potential as a central analgesic agent.
Anticancer Potential
Emerging evidence suggests that pyrazole derivatives may exhibit anticancer properties by targeting specific pathways involved in tumor growth.
Notable Studies:
- Certain analogs have been evaluated for their effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .
- The compound's structural features may enhance its interaction with key proteins involved in cancer progression, making it a candidate for further investigation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Study on COX Inhibition:
- In Vivo Analgesic Effects:
Comparison with Similar Compounds
Substituent Variations at Position 6
The substituent at position 6 significantly impacts molecular properties and bioactivity:
Key Observations :
- Thienyl vs.
- Halogenated Derivatives : The bromophenyl analog (logP = 6.48) exhibits higher lipophilicity than the furyl derivative, which may improve membrane permeability .
- Chlorine Substituents : Chlorine at position 6 (compound 33) reduces molecular weight and is associated with β-lactamase inhibitory activity, suggesting position 6 is critical for enzyme targeting .
Variations at Position 1 and 3
- Position 1 (Phenyl Group) : The phenyl group is conserved in most analogs (e.g., compounds in ), but describes a dimethyl variant (1,3-dimethyl), which reduces steric hindrance and may alter pharmacokinetics .
- Position 3 (Methyl Group) : The methyl group in the target compound is retained in analogs like Y503-4316 , but cyclopropyl or carboxylic acid substituents (e.g., ) introduce conformational rigidity or polarity .
Role of the Trifluoromethyl Group at Position 4
The trifluoromethyl group is a common feature in pyrazolo[3,4-b]pyridines due to its electron-withdrawing effects and metabolic stability. Examples include:
- Compound 33 () : Retains trifluoromethyl at position 4, enabling β-lactamase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
